molecular formula C22H34N2O6 B4609638 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid

1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid

Cat. No.: B4609638
M. Wt: 422.5 g/mol
InChI Key: FDVJKGYXUUMZDW-UHFFFAOYSA-N
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Description

1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a dimethoxyphenylmethyl group and an azepane ring, combined with oxalic acid

Scientific Research Applications

1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The dimethoxyphenylmethyl group is introduced through a series of reactions, including alkylation and substitution reactions. The final step involves the formation of the oxalic acid salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The piperidine and azepane rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]hexane
  • 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]butane

Uniqueness

1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane is unique due to its combination of a piperidine ring, azepane ring, and dimethoxyphenylmethyl group. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2.C2H2O4/c1-23-19-9-7-8-17(20(19)24-2)16-21-14-10-18(11-15-21)22-12-5-3-4-6-13-22;3-1(4)2(5)6/h7-9,18H,3-6,10-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVJKGYXUUMZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid
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